molecular formula C15H17N3O3S B2743940 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide CAS No. 873010-77-6

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide

Cat. No.: B2743940
CAS No.: 873010-77-6
M. Wt: 319.38
InChI Key: ABMLDUBKQXLFFZ-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide is a synthetic organic compound featuring a thiazole ring, a nitrobenzamide moiety, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Alkylation: The thiazole ring is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

    Coupling with Nitrobenzamide: The final step involves coupling the thiazole derivative with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of halogen atoms or other substituents on the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It can be used in the design of new drugs targeting specific enzymes or receptors. Research has shown that thiazole derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrobenzamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: Shares the thiazole ring but lacks the nitrobenzamide moiety.

    4-Methyl-3-nitrobenzoic acid: Contains the nitrobenzamide structure but lacks the thiazole ring.

    N-(2-thiazolyl)benzamide: Similar structure but with different substituents on the thiazole ring.

Uniqueness

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide is unique due to the combination of the thiazole ring and the nitrobenzamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9-4-5-12(8-13(9)18(20)21)15(19)16-7-6-14-10(2)17-11(3)22-14/h4-5,8H,6-7H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMLDUBKQXLFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=C(N=C(S2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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